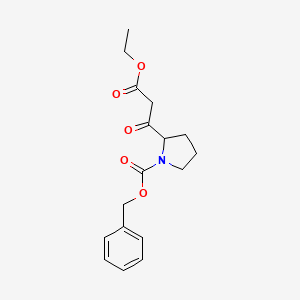
1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene
Overview
Description
“1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene” is a compound with the empirical formula C30H36FeP2 . It is a type of phosphine ligand, which is a class of compounds that are often used in palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular weight of “1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene” is 514.40 . Its SMILES string representation is [Fe].CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.[CH]2[CH][CH]CP(c3ccccc3)c4ccccc4 .
Chemical Reactions Analysis
This compound is used as a ligand in various types of reactions. These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 73-75 °C or 75-79 °C , depending on the source.
Scientific Research Applications
Coordination Chemistry and Complex Formation
1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene has been utilized extensively in coordination chemistry. For instance, it has shown remarkable results in forming complexes with various transition metals. These include Group IX and X elements like Rhodium (Rh), Palladium (Pd), and Iridium (Ir), demonstrating its versatile complexation ability (Broussier et al., 2001).
Catalysis
This compound has been a key component in catalytic processes, particularly in Suzuki cross-coupling reactions. Its ability to form efficient catalysts, especially in reactions involving aryl bromides and chlorides, has been noted (Kühnert et al., 2007).
Ligand Flexibility and Electronic Properties
The ligand's structure imparts significant flexibility and unique electronic properties. It has been used to synthesize asymmetric, 1,1′-disubstituted ferrocenediyl ligands, offering insights into the steric and electronic modulation of the phosphorus donor atoms (Gibson et al., 2002).
Electrochemical Studies
Electrochemical behavior studies have revealed that this compound undergoes reversible oxidation. The compound’s formal potentials have been found to be sensitive to substituents on the phenyl rings, which is critical in understanding its redox properties (Campbell et al., 2005).
Structural Analysis
X-ray diffraction analysis of this compound and its derivatives has provided insights into the conformational chirality and disposition of the phosphino groups. These structural characterizations are fundamental in understanding its interactions and reactivity in various chemical contexts (Sato et al., 1988).
Application in Hydroamination Reactions
This compound has also been applied in hydroamination reactions, especially in catalysis involving gold compounds. Its unique ligand properties have been leveraged in these reactions, showcasing its versatility in different chemical synthesis processes (Wolfarth et al., 2020).
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in various coupling reactions .
Mode of Action
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene interacts with its targets by acting as a ligand in various coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, and Hiyama Coupling . The compound’s interaction with its targets promotes these coupling reactions, leading to the formation of new chemical bonds.
Pharmacokinetics
It is known that this compound is a solid and is soluble in organic solvents such as methylene chloride and ethanol . These properties can impact the compound’s bioavailability.
Action Environment
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is relatively stable in the air, but should avoid prolonged exposure to water and moisture . These environmental factors can influence the compound’s action, efficacy, and stability.
Future Directions
The compound’s use in palladium-catalyzed reactions suggests potential for further exploration in the field of organic synthesis . Its role as a catalyst in the microwave-assisted preparation of aryl-alkyl ethers via Hiyama coupling of alkoxysilanes with aryl bromides or aryl chlorides, as well as its use as a ligand for catalytic isomerization of methylbutenenitrile via nickel systems, indicate possible future directions .
properties
IUPAC Name |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXWCDXJSYVISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746613 | |
| Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95408-38-1 | |
| Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)


